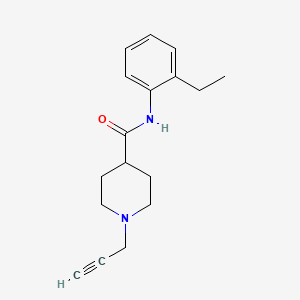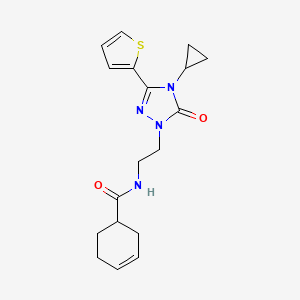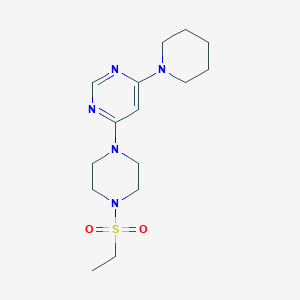
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with piperidine and piperazine rings, which are further functionalized with an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with Piperidine: The pyrimidine core is then reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the piperidin-1-yl group.
Introduction of Piperazine: The intermediate is further reacted with piperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the piperazin-1-yl linkage.
Ethylsulfonylation: Finally, the piperazine derivative is treated with ethylsulfonyl chloride in the presence of a base like triethylamine to introduce the ethylsulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions, affecting the piperazine and piperidine rings.
Substitution: The pyrimidine core can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common for reduction.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced piperazine and piperidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of diseases such as cancer, neurological disorders, and infections.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The ethylsulfonyl group may enhance its binding affinity and specificity, while the piperidine and piperazine rings provide structural rigidity and facilitate interactions with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of piperidine.
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine: Features a pyrrolidine ring instead of piperidine.
Uniqueness
The unique combination of the ethylsulfonyl group with piperidine and piperazine rings in 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine provides distinct chemical and biological properties. This specific arrangement may offer enhanced stability, solubility, and bioactivity compared to similar compounds, making it a promising candidate for further research and development.
Properties
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-2-23(21,22)20-10-8-19(9-11-20)15-12-14(16-13-17-15)18-6-4-3-5-7-18/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURRTVRXRGSMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827756.png)
![6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2827757.png)
![1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2827760.png)
![tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate](/img/structure/B2827761.png)
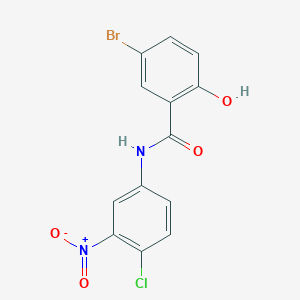
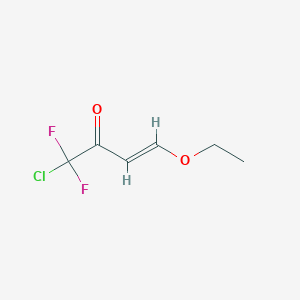
![3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2827766.png)
![1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2827767.png)
![N-(2,5-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2827768.png)
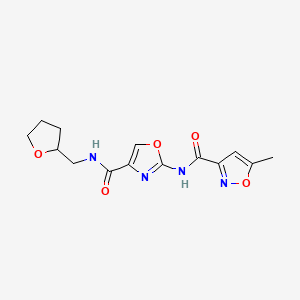
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2827774.png)
![4-(1,3-benzodioxol-5-yl)-2-(4-hydroxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2827777.png)
